molecular formula C24H19BrN2O2 B7687887 2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide

2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide

Cat. No. B7687887
M. Wt: 447.3 g/mol
InChI Key: BVOADCKMKHZPHK-UHFFFAOYSA-N
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Description

2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide involves the inhibition of specific enzymes and receptors, which are involved in various biochemical and physiological processes. This compound has been shown to bind to the active site of enzymes and receptors, thereby preventing their activity and leading to the desired physiological effect.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide are dependent on the specific enzyme or receptor that it inhibits. Some of the reported effects include the inhibition of tumor cell growth, the reduction of inflammation, and the prevention of certain diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using 2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide in lab experiments is its high potency and specificity for certain enzymes and receptors. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and experimentation.

Future Directions

There are several future directions for the research and development of 2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide. Some of the potential areas of investigation include the optimization of the synthesis method to improve the yield and purity of the compound, the identification of new enzymes and receptors that can be targeted by this compound, and the development of new drugs based on the structure of this compound.
Conclusion:
In conclusion, 2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide is a chemical compound that has significant potential in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound can lead to the discovery of new drugs and treatments for various diseases and conditions.

Synthesis Methods

The synthesis of 2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide involves the reaction of 2-hydroxy-7-methylquinoline with benzoyl chloride in the presence of a base, followed by the reaction of the resulting intermediate with 2-bromo-N-phenylbenzamide. This method has been reported in several scientific publications and has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-phenylbenzamide has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry, where it has been investigated for its potential to inhibit the activity of certain enzymes and receptors.

properties

IUPAC Name

2-bromo-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19BrN2O2/c1-16-11-12-17-14-18(23(28)26-22(17)13-16)15-27(19-7-3-2-4-8-19)24(29)20-9-5-6-10-21(20)25/h2-14H,15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOADCKMKHZPHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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